Gadolinium

Catalog No.
S597523
CAS No.
7440-54-2
M.F
Gd
M. Wt
157.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gadolinium

CAS Number

7440-54-2

Product Name

Gadolinium

IUPAC Name

gadolinium

Molecular Formula

Gd

Molecular Weight

157.2 g/mol

InChI

InChI=1S/Gd

InChI Key

UIWYJDYFSGRHKR-UHFFFAOYSA-N

SMILES

[Gd]

Solubility

Soluble in dilute acid

Synonyms

Gadolinium

Canonical SMILES

[Gd]

Magnetic Resonance Imaging (MRI) Contrast Agent

Gadolinium's most prominent application in research lies in its role as a contrast agent for MRI. In MRI, gadolinium-based contrast agents (GBCAs) are injected into the body to enhance the visibility of specific tissues or blood vessels, allowing researchers to:

  • Study the structure and function of organs: GBCAs can differentiate healthy tissue from diseased areas, aiding research on various diseases like cancer, Alzheimer's, and multiple sclerosis .
  • Track the progress of treatments: Researchers can monitor how effectively therapies like drug delivery or gene editing work by observing changes in the contrast enhancement of targeted tissues .
  • Develop new imaging techniques: Research into novel GBCAs with specific targeting properties or improved safety profiles is ongoing, aiming to refine and expand the capabilities of MRI .

Drug Delivery Systems

Gadolinium-based nanoparticles are being explored for their potential in drug delivery applications. These nanoparticles can be designed to target specific cells or tissues, improving the delivery and efficacy of drugs while minimizing side effects. Research is currently focusing on:

  • Cancer therapy: Nanoparticles loaded with anticancer drugs can be directed towards tumor sites, potentially enhancing treatment effectiveness and reducing damage to healthy tissues .
  • Treatment of other diseases: Researchers are investigating the use of gadolinium nanoparticles for delivering drugs to treat various diseases like Alzheimer's, Parkinson's, and infectious diseases .

Gadolinium is a rare-earth metal with the chemical symbol Gd and atomic number 64. It belongs to the lanthanide series of the periodic table and is characterized by its silvery-white appearance, moderate ductility, and moderate hardness. Gadolinium is unique among the lanthanides due to its ferromagnetic properties near room temperature, with a Curie point of approximately 20 °C (293 K) . This element is relatively stable in dry air but tarnishes quickly in moist air, forming gadolinium(III) oxide, which can protect it from further oxidation . Gadolinium's electron configuration is [Xe] 4f^7 5d^1 6s^2, indicating its placement in the f-block of the periodic table .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Gadolinium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reaction with Halogens: Gadolinium reacts with halogens to form gadolinium(III) halides. For example:
    • With fluorine:
      2Gd+3F22GdF32\text{Gd}+3\text{F}_2\rightarrow 2\text{GdF}_3
    • With chlorine:
      2Gd+3Cl22GdCl32\text{Gd}+3\text{Cl}_2\rightarrow 2\text{GdCl}_3

      Gadolinium can be synthesized through several methods:

      • Extraction from Minerals: It is primarily obtained from minerals like monazite and bastnäsite through processes involving hydrochloric or sulfuric acid to convert insoluble oxides into soluble salts .
      • Reduction Processes: Gadolinium metal can be produced by reducing its anhydrous chloride or fluoride with calcium at high temperatures (around 1,450 °C) in an inert atmosphere .
      • Ion Exchange Techniques: This method involves separating gadolinium from other rare earth elements using specific complexing agents during chromatographic processes .

  • Gadolinium has diverse applications across various fields:

    • Medical Imaging: Used as a contrast agent in MRI scans.
    • Nuclear Reactors: Employed as control rods due to its high neutron absorption cross-section.
    • Electronic Devices: Utilized in phosphors for color television sets and fluorescent lamps.
    • Magnetic Materials: Incorporated into alloys for high-temperature superconductors and magnetic materials like yttrium gadolinium garnet .

    Research has focused on the interactions of gadolinium compounds within biological systems, especially concerning their safety profiles as MRI contrast agents. Studies indicate that while gadolinium enhances imaging capabilities, careful consideration must be given to its potential toxicity and adverse effects on individuals with renal impairments. Chelation strategies are employed to mitigate these risks by preventing the release of free gadolinium ions into the body .

    Several compounds share similarities with gadolinium due to their positions within the lanthanide series. Here are some notable comparisons:

    CompoundChemical SymbolKey Characteristics
    CeriumCeUsed in catalysts; less reactive than gadolinium
    NeodymiumNdKnown for strong magnetic properties; used in magnets
    DysprosiumDyExhibits high thermal stability; used in data storage
    EuropiumEuNotable for phosphorescent properties; used in screens
    TerbiumTbUtilized in solid-state devices; exhibits luminescence

    Uniqueness of Gadolinium: Unlike other lanthanides, gadolinium's ferromagnetic property near room temperature makes it particularly unique. Its applications as a contrast agent and in nuclear technology further distinguish it from similar compounds, which may not possess these specific characteristics or uses .

    Common oxidation states (+3, +2, +1) and stabilization mechanisms

    Gadolinium, a rare earth element with atomic number 64, exhibits multiple oxidation states with distinct electronic configurations and stability profiles [1]. The trivalent state (+3) represents the most prevalent and stable oxidation state of gadolinium, characterized by the electronic configuration [Xe] 4f7 [2]. This particular configuration, featuring a half-filled 4f subshell, contributes significantly to the exceptional stability of gadolinium(III) through exchange energy stabilization mechanisms [2]. The remarkable stability of the +3 oxidation state explains its predominance in naturally occurring gadolinium compounds and its extensive utilization in various applications [1].

    Oxidation StateElectronic ConfigurationStabilityExamples
    +3[Xe] 4f7Very stable (most common)Gadolinium oxide (Gd₂O₃), Gadolinium chloride (GdCl₃), Gadolinium nitrate (Gd(NO₃)₃)
    +2[Xe] 4f7 5d1Less stableGadolinium iodide (GdI₂), Gadolinium sulfide (GdS)
    +1[Xe] 4f7 5d2Rare/unstableRare compounds

    The divalent state (+2) of gadolinium occurs less frequently and demonstrates reduced stability compared to the trivalent state [19]. Gadolinium(II) compounds typically require specific conditions for formation and stabilization, often involving strong reducing environments [19]. The electronic configuration of gadolinium(II), [Xe] 4f7 5d1, lacks the enhanced stability associated with the half-filled 4f subshell arrangement of gadolinium(III) [2]. Consequently, gadolinium(II) compounds readily undergo oxidation to the more stable trivalent state when exposed to oxidizing conditions [19].

    The monovalent state (+1) of gadolinium represents the rarest and least stable oxidation state [19]. With an electronic configuration of [Xe] 4f7 5d2, gadolinium(I) compounds exhibit extreme instability and require highly specialized conditions for synthesis and isolation [19]. The scarcity of gadolinium(I) compounds in both natural and synthetic contexts reflects the inherent thermodynamic preference for higher oxidation states [2].

    Redox reactions with acids, bases, and organic ligands

    Gadolinium demonstrates diverse redox behavior through reactions with various chemical species including acids, bases, and organic ligands [1]. In aqueous acidic environments, gadolinium metal readily undergoes oxidation to form gadolinium(III) salts with the concurrent evolution of hydrogen gas [1]. This reactivity pattern follows the general equation: 2Gd + 6HX → 2GdX₃ + 3H₂ (where X represents the anion of the acid) [1]. Common gadolinium(III) salts produced through acid reactions include gadolinium chloride (GdCl₃), gadolinium nitrate (Gd(NO₃)₃), and gadolinium sulfate (Gd₂(SO₄)₃) [1].

    When exposed to basic conditions, gadolinium forms gadolinium hydroxide (Gd(OH)₃) through precipitation reactions [6]. This hydroxide species plays a crucial role in numerous synthetic pathways for gadolinium compounds [6]. The reaction proceeds according to the equation: Gd³⁺ + 3OH⁻ → Gd(OH)₃ [6]. Upon heating, gadolinium hydroxide undergoes dehydration to form gadolinium oxide (Gd₂O₃), a compound widely utilized in various technological applications [1].

    Reaction TypeReaction ConditionsProductsReaction Mechanism
    Oxidation by oxygenAmbient conditions (moist air)Gadolinium oxide (Gd₂O₃)Direct oxidation
    Reaction with acidsAqueous acids (HCl, HNO₃, H₂SO₄)GdCl₃, Gd(NO₃)₃, Gd₂(SO₄)₃Acid-base reaction with hydrogen evolution
    Reaction with basesAqueous bases (NaOH, KOH)Gadolinium hydroxide (Gd(OH)₃)Precipitation of hydroxide
    Reduction to Gd(II)Strong reducing agents, electrochemicalGadolinium(II) complexesElectron transfer
    Reaction with organic ligandsCoordination with electron-rich ligandsGadolinium(III)-ligand complexesCoordination bond formation

    Gadolinium exhibits significant reactivity with organic ligands, particularly those containing oxygen and nitrogen donor atoms [18]. These interactions typically involve the formation of coordination bonds between the gadolinium(III) center and electron-rich functional groups within the ligand structure [18]. The resulting complexes often display enhanced stability through chelation effects, where multiple coordination sites on a single ligand molecule bind to the gadolinium center [18]. Ligand substitution reactions involving gadolinium complexes frequently demonstrate acid catalysis, with reaction rates influenced by pH conditions [18].

    Coordination Complexes

    Macrocyclic ligand design for MRI contrast agents

    Macrocyclic ligands represent a crucial class of chelating agents for gadolinium, particularly in the development of magnetic resonance imaging contrast agents [7]. These ligands feature cyclic structures with multiple donor atoms strategically positioned to encapsulate the gadolinium(III) ion within a preorganized cavity [7]. This architectural design provides exceptional stability to the resulting complexes through the macrocyclic effect, which enhances both thermodynamic stability and kinetic inertness [7].

    The design of macrocyclic ligands for gadolinium-based magnetic resonance imaging contrast agents focuses on several key structural elements [8]. Polyazamacrocycles, such as 1,4,7,10-tetraazacyclododecane (cyclen), serve as fundamental scaffolds for these ligands [8]. The nitrogen atoms within these structures provide primary coordination sites for the gadolinium(III) ion [8]. Pendant carboxylate or amide groups attached to the macrocyclic backbone contribute additional coordination sites, resulting in highly stable octadentate or nonadentate ligands [8].

    Notable examples of macrocyclic ligands employed in gadolinium complexation include 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), and hydroxypropyl-DO3A (HP-DO3A) [7]. These ligands form gadolinium complexes with coordination numbers typically ranging from 8 to 9, with the remaining coordination site(s) occupied by water molecules [7]. The presence of coordinated water molecules proves essential for the contrast enhancement properties of these complexes in magnetic resonance imaging applications [8].

    Recent advancements in macrocyclic ligand design have explored modifications to enhance relaxivity while maintaining stability [12]. One innovative approach involves the incorporation of nitrogen-oxide groups into the ligand structure, as exemplified by diethylenetriamine-N-oxide pentaacetic acid-bisamide derivatives [12]. These modified ligands demonstrate increased hydration numbers while preserving the stability advantages associated with macrocyclic structures [12].

    Thermodynamic stability and kinetic inertness of complexes

    The stability of gadolinium coordination complexes encompasses two distinct but interconnected aspects: thermodynamic stability and kinetic inertness [22]. Thermodynamic stability refers to the equilibrium constant for complex formation, quantifying the energetic favorability of the complexed state relative to the dissociated components [22]. Kinetic inertness, conversely, describes the resistance of a complex to dissociation over time, reflecting the activation energy barrier for decomplexation processes [22].

    Gadolinium complexes exhibit varying degrees of thermodynamic stability depending on their structural features [21]. Macrocyclic complexes generally demonstrate superior thermodynamic stability compared to linear, open-chain analogues due to the preorganization of the ligand cavity and the macrocyclic effect [21]. Ionic charge also influences stability, with negatively charged complexes typically displaying enhanced thermodynamic stability through electrostatic interactions with the positively charged gadolinium(III) ion [22].

    Ligand TypeExamplesCoordination NumberThermodynamic StabilityKinetic Inertness
    MacrocyclicDOTA, DO3A, HP-DO3A8-9Very highVery high
    Linear/Open-chainDTPA, EDTA8-9HighModerate
    β-diketonesAcetylacetonate derivatives6-8ModerateLow to moderate
    PolyaminocarboxylatesDTPA-bisamide derivatives8-9HighModerate to high

    Kinetic inertness represents a particularly critical parameter for gadolinium complexes intended for biological applications [24]. The macrocyclic structure provides exceptional kinetic inertness by creating a cage-like environment around the gadolinium(III) ion, significantly impeding dissociation pathways [24]. This kinetic stability persists even under challenging conditions such as competitive metal environments or extreme pH values [24]. Research has demonstrated that the kinetic inertness of a gadolinium complex, rather than its thermodynamic stability, serves as the primary determinant of its behavior in biological systems [24].

    Experimental studies have revealed interesting relationships between complex structure and stability parameters [21]. For instance, gold nanoparticles coated with gadolinium chelates demonstrate enhanced thermodynamic stability and kinetic inertness compared to the corresponding free chelates [21]. This stabilization effect arises from the chelate packing at the nanoparticle surface, which restricts molecular motion and impedes dissociation pathways [21].

    Hydration number optimization for relaxivity enhancement

    The hydration number (q) of a gadolinium complex, defined as the number of water molecules directly coordinated to the gadolinium(III) ion, plays a fundamental role in determining its relaxivity and consequently its effectiveness as a magnetic resonance imaging contrast agent [9]. Relaxivity, expressed as the relaxation rate enhancement per millimolar concentration of gadolinium (mM⁻¹s⁻¹), directly correlates with the hydration number according to experimental studies [9].

    Research has established a linear relationship between relaxivity and hydration number for gadolinium complexes of linear aminocarboxylic acids [9]. Each coordinated water molecule contributes approximately 1.6 mM⁻¹s⁻¹ to the inner-sphere relaxivity, while the outer-sphere contribution remains relatively constant at about 2.2 mM⁻¹s⁻¹ [9]. This quantitative relationship provides a theoretical framework for relaxivity optimization through hydration number modulation [9].

    Complex TypeHydration Number (q)Relaxivity (mM⁻¹s⁻¹)Effect on MRI Contrast
    Gadolinium-DOTA1~4.2Standard
    Gadolinium-DTPA1~4.3Standard
    Gadolinium-DO3A1-2~4.8Enhanced
    Gadolinium-cyclo-DTPA-NO-C6O2314.3Highly enhanced
    Gadolinium-CNPsVariable6.0-218.3Significantly enhanced

    Several strategies have emerged for optimizing hydration numbers in gadolinium complexes [12]. One approach involves the design of ligands with fewer coordination sites, thereby leaving additional positions available for water coordination [12]. However, this strategy often compromises complex stability, necessitating careful balance between hydration and stability parameters [12]. An alternative approach utilizes nitrogen-oxide functional groups within macrocyclic ligands, as demonstrated with diethylenetriamine-N-oxide pentaacetic acid-bisamide derivatives [12]. These modified ligands achieve hydration numbers as high as 3 while maintaining acceptable stability profiles, resulting in relaxivity values approximately triple those of conventional contrast agents [12].

    The pH dependence of hydration numbers represents another important consideration in gadolinium complex design [9]. Studies have shown that the hydration numbers of certain gadolinium complexes vary with solution pH, particularly for macrocyclic aminocarboxylates such as DO3A, HP-DO3A, and DOTA [9]. This pH sensitivity creates opportunities for developing responsive contrast agents that exhibit environment-dependent relaxivity properties [9].

    Solvent Extraction and Separation

    Cyanex 572-mediated separation from rare earth mixtures

    Cyanex 572, an organophosphorus extractant, has emerged as an effective agent for the separation of gadolinium from other rare earth elements in complex mixtures [10]. This extractant demonstrates particular utility in separating gadolinium from yttrium and dysprosium in xenotime sand concentrates, addressing the significant challenge posed by the similar chemical properties of these elements [10]. The extraction process typically employs Cyanex 572 dissolved in an organic diluent such as kerosene, creating a two-phase system for selective metal extraction [10].

    The efficiency of gadolinium extraction using Cyanex 572 depends on several key parameters, including stirring conditions, feed solution characteristics, and extractant concentration [10]. Experimental studies have identified optimal conditions for gadolinium separation, including a stirring rate of 250 rpm for 30 minutes, a feed concentration of 150×10³ ppm at pH 3, and a Cyanex 572 concentration of 30% [10]. Under these conditions, the separation factor for gadolinium-yttrium was determined to be approximately 0.91 [10].

    The extraction mechanism involves the formation of gadolinium-Cyanex 572 complexes at the aqueous-organic interface, followed by their transfer to the organic phase [10]. The pH of the aqueous phase significantly influences this process, with extraction efficiency increasing as pH approaches 3 [10]. At higher pH values (near 5), precipitation of gadolinium hydroxide occurs, limiting the practical pH range for extraction operations [10].

    Extraction SystemExtracted SpeciesSynergistic EffectOptimal pHSeparation Factor
    Cyanex 572Gadolinium(III)No~30.91 (Gadolinium-Yttrium)
    HDEHPGadolinium(III)NoVariableVariable
    HDEHP + 1,10-phenanthrolineGadolinium(III)YesLower than HDEHP aloneEnhanced
    HDEHP + 2,2'-bipyridineGadolinium(III)YesLower than HDEHP aloneEnhanced
    HDEHP + TOPOGadolinium(III)YesLower than HDEHP aloneEnhanced

    The concentration of the feed solution also plays a crucial role in extraction performance [10]. Research indicates that increasing feed concentration leads to proportional increases in the distribution coefficient up to a threshold of approximately 150,000 ppm [10]. Beyond this concentration, the distribution coefficient decreases due to saturation of the organic phase, which reduces the diffusion of gadolinium into the extractant phase [10].

    Synergistic extraction systems and phase equilibria

    Synergistic extraction systems for gadolinium separation utilize combinations of extractants that produce enhanced extraction efficiency compared to individual extractants alone [11]. These systems typically combine an acidic extractant, such as di(2-ethylhexyl)phosphoric acid (HDEHP), with a neutral adductant that serves as an auxiliary ligand [11]. The resulting synergistic effect enables extraction at lower pH values and provides improved selectivity for gadolinium over other rare earth elements [11].

    Among the most effective synergistic systems for gadolinium extraction is the combination of HDEHP with 1,10-phenanthroline monohydrate [11]. This mixture demonstrates superior performance for extracting gadolinium, particularly as the last member of the light lanthanoid series [11]. Other effective adductants include 2,2'-bipyridine and trioctylphosphine oxide (TOPO), each forming distinct extracted species with gadolinium [11].

    The composition of the extracted species in synergistic systems varies depending on the specific adductant employed [11]. In the absence of adductants, gadolinium extraction with HDEHP produces species with the formula M(HA₂)₃, where HA₂ represents the dimeric form of HDEHP [11]. With 1,10-phenanthroline, the extracted species adopts the formula M(HA₂)₃(phen)₂ [11]. Similarly, 2,2'-bipyridine forms species with formulas M(HA₂)₃(bipy) and M(HA₂)₃(bipy)₂, while TOPO produces M(HA₂)₃(TOPO) [11].

    Phase equilibria in synergistic extraction systems involve complex interactions between the aqueous and organic phases [11]. The distribution of gadolinium between these phases depends on multiple factors, including pH, extractant concentration, and adductant concentration [11]. Slope analysis methods provide valuable insights into the stoichiometry of the extracted species and the extraction mechanisms [11]. The pH₁/₂ values, representing the pH at which 50% extraction occurs, serve as important parameters for comparing different extraction systems [11].

    The stability constants of the extracted species, determined through experimental studies, quantify the thermodynamic favorability of the extraction process [11]. These constants, along with extraction constants, provide a comprehensive thermodynamic description of the synergistic extraction systems [11]. The enhanced extraction capability of synergistic systems allows for gadolinium separation at lower pH values compared to single-extractant systems, offering practical advantages for industrial separation processes [11].

    Reactivity with Functional Groups

    Interaction with carbon nanoparticles and surface functionalization

    Gadolinium demonstrates significant reactivity with carbon nanoparticles, forming hybrid materials with unique properties for various applications, particularly in biomedical imaging [13]. These gadolinium-containing carbon nanomaterials represent an emerging class of contrast agents for magnetic resonance imaging, characterized by superior proton relaxivity compared to conventional gadolinium contrast agents [13]. The interaction between gadolinium and carbon nanoparticles occurs through several mechanisms, including surface coordination, covalent attachment, and endohedral encapsulation [13].

    Carbon quantum dots (CQDs) serve as effective platforms for gadolinium functionalization through hydrothermal synthesis methods [14]. In this approach, gadolinium ions interact with surface functional groups such as carboxyl and hydroxyl moieties on the carbon quantum dots [14]. The resulting gadolinium-doped carbon quantum dots exhibit dual functionality, combining the fluorescence properties of carbon quantum dots with the magnetic resonance contrast enhancement of gadolinium [14]. These materials demonstrate remarkably high longitudinal and transverse relaxivity values, reaching 218.28 mM⁻¹s⁻¹ and 364.68 mM⁻¹s⁻¹, respectively [14].

    Carbon NanomaterialFunctionalization MethodGadolinium Coordination EnvironmentRelaxivity (mM⁻¹s⁻¹)Applications
    Carbon quantum dots (CQDs)Hydrothermal synthesisSurface carboxyl/hydroxyl groups6.06-218.28Dual-modal imaging (MRI/fluorescence)
    Carbon nanoparticles (CNPs)Surface coordinationSurface oxygen-containing groupsVariable (enhanced)MRI contrast, drug delivery
    GadofullerenesEndohedral encapsulationInternal cage10-35MRI contrast, theranostics
    Graphene oxideCovalent attachmentCarboxyl/epoxy groups15-60MRI contrast, drug delivery

    The coordination environment of gadolinium in carbon nanoparticles significantly influences the properties of the resulting hybrid materials [15]. Spectroscopic characterization techniques, including infrared absorption spectroscopy and X-ray photoelectron spectroscopy, reveal that gadolinium ions coordinate with oxygen-containing functional groups on the carbon nanoparticle surface [15]. This coordination structure affects both the optical properties and magnetic resonance relaxivity of the gadolinium-doped carbon nanoparticles [15].

    Surface functionalization strategies for gadolinium-carbon nanomaterials continue to evolve, with recent developments focusing on active targeting capabilities [13]. These approaches incorporate specific ligands, such as single amino acids, small peptides, cyclic peptides, proteins, and organic molecules, to target particular cellular structures [13]. For instance, antibodies capable of recognizing green fluorescent protein have been bound to carboxylic functional groups of gadofullerenes, demonstrating the versatility of these functionalization methods [13].

    Coordination with β-diketones and aromatic substituents

    Gadolinium forms diverse coordination complexes with β-diketones, establishing bidentate-chelate interactions through the oxygen atoms of the diketone functional group [16]. These complexes demonstrate unique structural and electronic properties influenced by the nature of the substituents attached to the β-diketone backbone [16]. Recent research has focused on gadolinium complexes with β-diketones containing unsaturated and aliphatic or aromatic substituents in the α-positions of the chelate ring [16].

    Quantum-chemical calculations of ligand molecules indicate that β-diketones with aromatic substituents exhibit superior acceptor properties compared to those with aliphatic substituents [16]. This enhanced acceptor capability translates to stronger coordination interactions with the gadolinium(III) center [16]. Infrared spectroscopic analysis and computational studies confirm the bidentate-chelate coordination mode of β-diketone ligands in gadolinium complexes [16].

    β-diketone TypeCoordination ModeSubstituent EffectComplex GeometryApplications
    Acetylacetonate (acac)Bidentate-chelateAliphatic - moderate bindingSquare antiprismaticLuminescent materials
    Benzoylacetonate (ba)Bidentate-chelateMixed aromatic/aliphatic - enhanced bindingSquare antiprismaticLuminescent materials, catalysis
    Dibenzoylmethane (dbm)Bidentate-chelateAromatic - strongest bindingSquare antiprismaticLuminescent materials, MRI contrast
    Thenoyltrifluoroacetone (tta)Bidentate-chelateHeterocyclic/fluorinated - enhanced bindingSquare antiprismaticExtraction processes, luminescence

    The structural arrangement of β-diketone ligands in gadolinium complexes reveals interesting geometric features [16]. Regardless of the nature and geometric structure of the substituent in the β-diketone molecule, the ligands arrange themselves in different planes around the gadolinium center [16]. This spatial organization optimizes the coordination geometry while minimizing steric interactions between the ligands [16].

    Physical Description

    Silvery white, malleable metal that tarnishes in moist air; [Reference #2]
    Liquid

    Color/Form

    Silvery metal; hexagonal
    Colorless or faintly yellowish metal; tarnishes in moist ai

    Exact Mass

    157.92411 g/mol

    Monoisotopic Mass

    157.92411 g/mol

    Boiling Point

    3273 °C

    Heavy Atom Count

    1

    Density

    7.90 g/cu cm
    Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol

    Melting Point

    1312 °C. [Sax]
    1313 °C

    UNII

    AU0V1LM3JT

    GHS Hazard Statements

    Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 7 of 58 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 51 of 58 companies with hazard statement code(s):;
    H228 (19.61%): Flammable solid [Danger Flammable solids];
    H261 (80.39%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions)
    5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated)

    Pictograms

    Flammable

    Flammable

    Other CAS

    7440-54-2

    Absorption Distribution and Excretion

    ... Gadolinium-153 ((153)Gd)-labeled gadopentetate (Magnevist), gadoteridol (ProHance), gadoterate (Dotarem), and gadodiamide (Omniscan) were administered iv to mice (0.48 mmol/kg) and rats (0.1 mmol/kg). At various times up to 14 days posttreatment, the residual 153Gd was measured in selected tissues. The tissue distributions obtained were used to make intra- and interchelate distribution evaluations and comparisons regarding tissue clearance and any possible in vivo dissociation of the Gd chelates. .... Differences were found among the chelates studied relative to the amounts of residual 153Gd present in tissues known to sequester free Gd, particularly in liver and femur at 7 and 14 days after administration, in both mice and rats. The pattern of the 153Gd distribution suggested that the linear chelates, gadopentetate and gadodiamide, dissociated in vivo resulting in more 153Gd present in bone and liver at the longer residence times than in the subjects injected with the macrocyclic chelates, gadoteridol and gadoterate. The only excipient found to affect the distribution profile was calcium(DTPA-BMA); this excipient in formulated gadodiamide decreased the amounts of residual Gd measured in whole body, bone, and liver in mice compared with levels obtained when gadodiamide was injected alone. ...

    Wikipedia

    Gadolinium

    Methods of Manufacturing

    (1) Reduction of the /gadolinium/ fluoride with calcium, (2) electrolysis of the /gadolinium/ chloride with sodium chloride or potassium chloride in an iron pot that serves as an anode and graphite cathode.

    General Manufacturing Information

    Gadolinium: ACTIVE

    Dates

    Last modified: 08-15-2023

    Explore Compound Types